4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound belonging to the family of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound’s rigid bicyclic framework provides it with distinct steric and electronic characteristics, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further derivatized through various transformations. Industrial production methods may involve optimizing these reactions for scalability, ensuring that the necessary equipment and conditions are met to produce the compound efficiently .
Chemical Reactions Analysis
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for designing new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, or altering the conformation of proteins .
Comparison with Similar Compounds
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and type of substituents.
Bicyclo[2.1.1]hexane derivatives: These compounds share the same core structure but have different functional groups attached, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-7-3-8(4-7,6(10)11)9-5-7/h9H,2-5H2,1H3,(H,10,11) |
InChI Key |
QZKMRYRQAKPAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)C(=O)O |
Origin of Product |
United States |
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